2-Bromo-3-hydroxypyridine 1-oxide hydrobromide
Description
2-Bromo-3-hydroxypyridine 1-oxide hydrobromide (CAS 1188265-57-7) is a pyridine derivative with the molecular formula C₅H₅Br₂NO₂ and a molar mass of 270.92 g/mol . Structurally, it features a pyridine ring substituted with a bromine atom at position 2, a hydroxyl group at position 3, and an N-oxide functional group. The compound exists as a hydrobromide salt, enhancing its stability and solubility in polar solvents .
Key structural attributes include:
- N-O bond length: 1.342 Å (slightly elongated due to hydrogen bonding interactions) .
- Hydrogen bonding: O···H distances of 1.59 Å, influencing crystalline packing .
- Planar pyridine ring: A flat conformation (r.m.s.d. = 0.0088 Å) stabilizes intermolecular interactions .
This compound is primarily used in pharmaceutical and synthetic chemistry as a precursor for complex heterocycles due to its reactive bromine and hydroxyl groups .
Properties
IUPAC Name |
2-bromo-1-oxidopyridin-1-ium-3-ol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2.BrH/c6-5-4(8)2-1-3-7(5)9;/h1-3,8H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRPRBLKUIMQFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C([N+](=C1)[O-])Br)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662789 | |
| Record name | 2-Bromo-1-oxo-1lambda~5~-pyridin-3-ol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188265-57-7 | |
| Record name | 2-Bromo-1-oxo-1lambda~5~-pyridin-3-ol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of 3-Hydroxypyridine
-
- Bromine or a brominating agent is used.
- The reaction is often carried out in an aqueous sodium hydroxide solution.
- Temperature control is critical, typically maintained between -10°C and 15°C to avoid side reactions.
-
- An aqueous sodium hydroxide solution is cooled to -10 to 0°C.
- Bromine is added dropwise to this cooled solution.
- Separately, 3-hydroxypyridine is dissolved in aqueous sodium hydroxide.
- This solution is then added dropwise to the bromine solution, maintaining the temperature at 10-15°C.
- After addition, the mixture is stirred at room temperature for 2.5 to 3 hours.
- The pH is adjusted to neutral (~7) with acid to precipitate the crude 2-bromo-3-hydroxypyridine product.
- The crude product is purified by recrystallization.
-
- Typical yields for this step are around 70-75% depending on precise conditions and scale.
Oxidation to the 1-Oxide
- The oxidation of the pyridine nitrogen to the N-oxide is generally performed using oxidizing agents such as meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
- This step is often conducted in acetic acid or other polar solvents.
- Reaction monitoring by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is recommended to avoid over-oxidation.
Formation of Hydrobromide Salt
- The free base 2-bromo-3-hydroxypyridine 1-oxide is reacted with hydrobromic acid in a polar solvent such as ethanol.
- This step stabilizes the compound and improves its solubility for further applications.
- Purification is typically achieved by recrystallization from ethanol/water mixtures or by column chromatography using silica gel with gradient elution.
Summary of Key Reaction Parameters
| Step | Reagents/Conditions | Temperature (°C) | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Bromination | Bromine, NaOH aqueous solution | -10 to 15 | 2.5 - 3 hours | 70-75 | Dropwise addition, pH neutralization required |
| Oxidation | m-CPBA or H2O2 in acetic acid | Room temp | Monitored by TLC/HPLC | N/A | Avoid over-oxidation |
| Hydrobromide Salt Formation | Hydrobromic acid in ethanol | Room temp | Several hours | N/A | Purification by recrystallization or chromatography |
Research Findings and Methodological Insights
- The N-oxide moiety significantly influences the electronic properties of the compound, enhancing electrophilicity at the 2- and 4-positions of the pyridine ring, which facilitates further nucleophilic substitution or cross-coupling reactions.
- Structural studies report an N-O bond length of approximately 1.342 Å, with hydrogen bonding playing a role in crystal packing and stability.
- The planar conformation of the pyridine ring (r.m.s.d. = 0.0088 Å) stabilizes intermolecular interactions, important for the compound's reactivity and handling.
- Monitoring reaction intermediates by TLC or HPLC is crucial to optimize yield and purity.
- Industrial scale production adapts these laboratory methods with controlled bromination and oxidation steps to ensure reproducibility and high purity.
Comparative Notes on Alternative Methods
- Some patents describe diazotization-bromination routes starting from 2-aminopyridine hydrobromide, but these are generally for 2-bromopyridine rather than the hydroxylated N-oxide derivative.
- The direct bromination of 3-hydroxypyridine in alkaline media remains the most straightforward and scalable route for the target compound.
- Oxidation agents and conditions may vary, but m-CPBA and hydrogen peroxide are preferred for their selectivity and mildness.
Chemical Reactions Analysis
2-Bromo-3-hydroxypyridine 1-oxide hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
Scientific Research Applications
The compound exhibits various applications across different scientific domains:
Chemistry
- Organic Synthesis: It serves as an intermediate in the synthesis of azo dyes and other organic compounds, such as pterocellin A.
- Reactivity Studies: The compound undergoes oxidation, reduction, and substitution reactions, making it a valuable reagent in chemical research.
Biology
- Bromodomain Inhibition: 2-Bromo-3-hydroxypyridine 1-oxide hydrobromide acts as an inhibitor of bromodomains, which are protein domains that recognize acetylated lysine residues. This inhibition can alter gene expression related to cell cycle regulation and apoptosis.
Biochemical Analysis:
The compound's interaction with bromodomains affects several cellular functions:
- Modulates cell signaling pathways.
- Influences gene expression involved in differentiation and metabolism.
Medicine
- Therapeutic Potential: Ongoing research is exploring its applications in drug development, particularly for conditions involving dysregulated gene expression.
Case Study 1: Gene Regulation
A study demonstrated that the application of this compound in cell cultures led to significant changes in the expression levels of genes associated with cancer progression. The compound effectively inhibited bromodomains, leading to altered transcriptional activity in treated cells.
Case Study 2: Synthesis of Azo Dyes
Research involving the synthesis of azo dyes highlighted the utility of this compound as a precursor. By employing it in a series of reactions, researchers successfully produced novel dye compounds with enhanced properties suitable for textile applications.
Mechanism of Action
The mechanism of action of 2-Bromo-3-hydroxypyridine 1-oxide hydrobromide involves its interaction with molecular targets and pathways in biological systems. The compound can act as an inhibitor or activator of specific enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
2-Bromo-3-methylpyridine (CAS 3430-17-9)
- Molecular Formula : C₆H₆BrN .
- Structural Differences : Lacks the N-oxide and hydrobromide groups present in the target compound.
- Properties :
- Applications : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) but less versatile in hydrogen-bond-driven syntheses due to missing hydroxyl and N-oxide groups .
2-Bromopyridine 1-oxide Hydrobromide (CAS 80866-91-7)
- Molecular Formula: C₅H₅Br₂NO .
- Structural Similarity : Shares the N-oxide and hydrobromide groups but lacks the hydroxyl substituent.
- Properties :
3-Bromoacetylpyridine HBr (CAS 17694-68-7)
- Molecular Formula: C₇H₆BrNO·HBr .
- Structural Differences : Features an acetyl group instead of a hydroxyl group.
- Properties :
- Applications: Used in synthesizing acetylated pyridine derivatives but less suited for phenolic coupling reactions .
Comparative Analysis Table
Biological Activity
2-Bromo-3-hydroxypyridine 1-oxide hydrobromide, commonly referred to as W140, is a brominated pyridine derivative known for its significant biological activity, particularly as an inhibitor of bromodomains. Bromodomains are protein domains that recognize acetylated lysine residues, playing a crucial role in the regulation of gene expression. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
The primary mechanism of action of this compound involves its interaction with bromodomains. By binding to the acetyl-lysine recognition sites on these domains, the compound inhibits their function, leading to alterations in gene expression and various cellular processes.
Biochemical Pathways
- Gene Regulation : The inhibition of bromodomains affects pathways associated with gene regulation, impacting the expression of genes involved in cell cycle regulation, apoptosis, and differentiation.
- Cell Signaling : The compound modulates cell signaling pathways, influencing cellular metabolism and function.
Cellular Effects
Studies have demonstrated that this compound significantly influences cellular processes:
- Gene Expression : It alters the expression of genes related to critical cellular functions.
- Metabolic Activity : The compound affects metabolic pathways by interacting with essential enzymes and cofactors.
Dosage Effects
Research indicates that the effects of this compound vary with dosage in animal models:
- Low Doses : At lower concentrations, it can modulate gene expression without notable toxicity.
- High Doses : Increased concentrations may lead to cytotoxic effects, necessitating careful dosage considerations in therapeutic applications.
In Vitro Studies
In laboratory settings, this compound has been evaluated for its potential therapeutic applications:
- Cancer Research : In studies involving melanoma cell lines, the compound demonstrated pro-apoptotic effects by elevating reactive oxygen species (ROS) levels, triggering apoptosis through intrinsic and extrinsic pathways.
- Neuroprotection : The compound was tested against neurotoxic agents in dopaminergic neuronal precursor cells, showing protective effects against cell death induced by oxidative stress.
Comparative Analysis of Biological Activity
| Parameter | This compound (W140) | Other Brominated Pyridines |
|---|---|---|
| Target | Bromodomains | Varies |
| Gene Regulation | Significant modulation | Limited |
| Cell Cycle Impact | Alters expression of cycle-regulating genes | Varies |
| Cytotoxicity | Dose-dependent; low doses generally non-toxic | Varies |
| Oxidative Stress Induction | Induces ROS production leading to apoptosis | Not typically observed |
Q & A
Q. Key Considerations :
- Monitor reaction intermediates via TLC or HPLC to avoid over-oxidation.
- Purify the final product via recrystallization (ethanol/water) or column chromatography (silica gel, gradient) .
Advanced: How does the N-oxide moiety influence the electronic environment of this compound?
Answer:
The group:
Q. Methodological Insight :
- Use -NMR or computational DFT studies to map electron density distribution.
- Compare reactivity with non-oxide analogs (e.g., 3-hydroxypyridine derivatives) to isolate -specific effects .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
Advanced: How can tautomeric equilibria between hydroxy and oxo forms be experimentally resolved?
Answer:
The 3-hydroxy group and may participate in tautomerism. Strategies include:
- Variable-temperature NMR : Detect exchange broadening or splitting of OH/N-oxide signals.
- X-ray crystallography : Resolve solid-state structure to confirm dominant tautomer.
- pH-dependent UV-Vis : Monitor absorbance shifts in buffered solutions (pH 4–10) .
Basic: What purification methods are optimal for isolating high-purity this compound?
Answer:
- Recrystallization : Use ethanol/water (7:3 v/v) to exploit solubility differences.
- Ion-Exchange Chromatography : Separate hydrobromide salts from neutral byproducts.
- HPLC : Employ a column with (0.1% TFA) for analytical validation .
Advanced: What mechanistic insights explain contradictions in reported reactivity with triethyl phosphite?
Answer:
Discrepancies may arise from:
- Competing Pathways : Radical vs. nucleophilic mechanisms under varying temperatures.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor phosphorylation, while protic solvents promote hydrolysis.
Q. Resolution Strategy :
- Conduct kinetic studies () under controlled conditions.
- Use -NMR to track intermediate phosphonate species .
Basic: How should researchers handle and store this compound to ensure stability?
Answer:
- Storage : In airtight containers under inert gas (Ar/N) at –20°C to prevent hygroscopic degradation.
- Handling : Use gloveboxes for moisture-sensitive reactions.
- Decomposition Risks : Thermal degradation above 150°C releases ; monitor via FTIR .
Advanced: Can this compound serve as a ligand in coordination chemistry?
Answer:
The and hydroxy groups enable:
- Chelation : Bind transition metals (e.g., Cu, Fe) via O-donor sites.
- Catalytic Applications : Test in oxidation reactions (e.g., alcohol-to-ketone) using systems.
Q. Validation :
Basic: What are the implications of conflicting melting point data in literature?
Answer:
Variations may stem from:
- Polymorphism : Different crystalline forms.
- Purity : Trace solvents (e.g., ethanol) lower observed melting points.
Q. Resolution :
- Perform DSC (Differential Scanning Calorimetry) with a heating rate of 10°C/min.
- Compare with recrystallized samples (>98% purity via HPLC) .
Advanced: How does this compound compare to analogous halogenated pyridine N-oxides in Suzuki-Miyaura coupling?
Answer:
- Reactivity Trend : due to better leaving-group ability.
- N-Oxide Role : Enhances oxidative addition efficiency in Pd-catalyzed systems.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
